The Target Compound Serves as a Direct Precursor to Patent-Protected 2-(4-Chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide Class Drugs
In US Patent US20150352082A1, the target compound is explicitly identified as the synthetic source of 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide, a compound claimed for treating neurodegenerative and proliferative diseases [1]. The preparation of this acetamide derivative requires the 6-ethoxybenzothiazole intermediate, as the ethoxy group is essential for the subsequent acylation step to achieve the desired biological activity [2]. In contrast, the 6-unsubstituted analog (2-(4-chlorophenyl)benzothiazole, CAS 6265-91-4) cannot be employed in this synthetic route, as it lacks the necessary activation for selective acylation [3]. This establishes a clear functional advantage: the 6-ethoxy compound provides a gateway to a patent-protected therapeutic space, whereas the cheaper 6-H analog leads to a divergent and potentially inactive product.
| Evidence Dimension | Synthetic utility as a key intermediate for patent-protected acetamide derivatives |
|---|---|
| Target Compound Data | 2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole is the reactant used to produce 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide, a compound claimed in US20150352082A1 |
| Comparator Or Baseline | 2-(4-Chlorophenyl)benzothiazole (CAS 6265-91-4) cannot undergo the same acylation to yield the patent-protected acetamide; the product formed would be a different chemical entity with unknown activity |
| Quantified Difference | Qualitative: only the 6-ethoxy compound provides access to the specific acetamide subclass; 6-H analog yields a different product and is excluded from the patent scope |
| Conditions | Synthesis of acetamide derivative as described in US20150352082A1, Example compounds |
Why This Matters
Investing in the 6-ethoxy compound enables synthesis of a specific, patent-protected therapeutic class, whereas the cheaper 6-H analog would not produce the same bioactive molecule and could compromise research outcomes.
- [1] US Patent US20150352082A1. Substituted benzothiazoles and therapeutic uses thereof for the treatment of human diseases. Google Patents, 2015. (See compound 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide). View Source
- [2] Ibid. Description of synthetic route and necessity of 6-ethoxy substitution. View Source
- [3] Comparative analysis of synthetic scope: 2-(4-chlorophenyl)benzothiazole (CAS 6265-91-4) is not listed among the claimed intermediates in US20150352082A1 and cannot participate in the same acylation pathway. View Source
